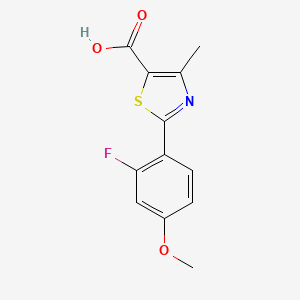

![molecular formula C21H19ClN2O4 B2750847 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859142-05-5](/img/structure/B2750847.png)

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a chromenone group. Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Chromenone is a type of heterocyclic compound that is often found in various natural products and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Piperazine rings can participate in a variety of reactions, including substitutions and additions .Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial activities. For example, novel derivatives have been designed and tested against various microorganisms, showing moderate to good antimicrobial properties. This area of research is critical for developing new antibiotics and addressing the challenge of antibiotic resistance (Bektaş et al., 2007).

Antitumor and Anticancer Research

Research on compounds with similar structures has explored their potential in anticancer therapy. Studies have demonstrated that certain derivatives exhibit promising antiproliferative activities against cancer cell lines, highlighting the potential of these compounds in cancer research and therapy. Molecular docking studies have been employed to understand the interaction of these compounds with specific cancer-related targets, providing insights into their mechanism of action and guiding the design of more effective anticancer drugs (Parveen et al., 2017).

Anti-Inflammatory Applications

Research has also focused on evaluating the anti-inflammatory properties of related compounds. Novel derivatives have been synthesized and assessed for their ability to inhibit pro-inflammatory cytokines, showing significant anti-inflammatory activity. These findings are important for developing new treatments for inflammatory diseases and understanding the underlying mechanisms of inflammation (Hatnapure et al., 2012).

Immunomodulatory Effects

Some derivatives have been investigated for their immunomodulatory activities. These studies have revealed that certain compounds can modulate the immune response, offering potential applications in treating immune-related disorders. The compounds' effects on cytokine production and their ability to influence immune cell proliferation provide valuable insights into their potential therapeutic uses (Zimecki et al., 2009).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, suggesting that the compound could potentially interact with multiple targets.

Mode of Action

The presence of the piperazine moiety suggests that it might interact with its targets in a similar manner to other piperazine-containing drugs . These drugs typically act by binding to their targets and modulating their activity, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by the compound are currently unknown. Given the wide range of biological and pharmaceutical activity shown by piperazine derivatives , it is likely that the compound could affect multiple pathways

Pharmacokinetics

Piperazine derivatives are generally well absorbed and distributed in the body . The compound’s bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential for the compound to interact with multiple targets and affect various biochemical pathways , it could have diverse effects at the molecular and cellular levels

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets. For example, the compound’s action could be influenced by the pH of the environment, as this can affect the ionization state of the compound and its ability to interact with its targets .

properties

IUPAC Name |

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4/c22-15-2-1-3-16(9-15)24-6-4-23(5-7-24)12-14-8-21(25)28-18-11-20-19(10-17(14)18)26-13-27-20/h1-3,8-11H,4-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCMSZFWSLUMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dibutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2750766.png)

![7-Chloro-6-methyl-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2750767.png)

![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)

![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)

![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)

![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2750781.png)

![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)